molecular formula C6H12N2O3 B1265364 DL-Alanyl-DL-alanine CAS No. 2867-20-1

DL-Alanyl-DL-alanine

Cat. No.: B1265364
CAS No.: 2867-20-1
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-UHFFFAOYSA-N
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Description

DL-Alanyl-DL-alanine is a dipeptide composed of two alanine molecules. It is a synthetic compound that is often used in biochemical and pharmaceutical research. The compound is known for its role in studying protein structure and function, as well as its applications in various industrial processes.

Mechanism of Action

Target of Action

DL-Alanyl-DL-alanine primarily targets the D-alanine:D-alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .

Mode of Action

The interaction of this compound with its target, Ddl, results in the formation of a D-alanyl:D-alanine dipeptide . This dipeptide is a key component in the peptidoglycan layer of the bacterial cell wall. The formation of this dipeptide is an ATP-driven process, indicating that this compound’s action is energy-dependent .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway in bacteria . By interacting with Ddl, it influences the production of D-alanyl:D-alanine dipeptides, which are essential building blocks of the peptidoglycan layer. This layer provides structural integrity to the bacterial cell wall. Therefore, this compound’s action can significantly impact bacterial growth and survival .

Pharmacokinetics

Given its molecular weight of 1601711 , it can be inferred that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By interacting with Ddl and influencing the production of D-alanyl:D-alanine dipeptides, it disrupts the integrity of the bacterial cell wall. This can lead to bacterial cell lysis and death, thereby preventing the spread of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as sodium dodecyl sulfate (SDS), can affect its dissolution and, consequently, its bioavailability Additionally, factors like pH, temperature, and the presence of other ions can potentially impact its stability and efficacy

Biochemical Analysis

Biochemical Properties

DL-Alanyl-DL-alanine plays a significant role in biochemical reactions, particularly in the synthesis and degradation of peptides. It interacts with several enzymes, including D-alanine-D-alanine ligase, which catalyzes the formation of the dipeptide from two D-alanine molecules . This enzyme is crucial in bacterial cell wall biosynthesis, where this compound serves as a precursor for peptidoglycan synthesis . Additionally, this compound interacts with alanine racemase, which converts L-alanine to D-alanine, facilitating the synthesis of the dipeptide . These interactions highlight the importance of this compound in maintaining cellular structure and function.

Cellular Effects

This compound influences various cellular processes, including cell wall synthesis in bacteria. By serving as a substrate for peptidoglycan synthesis, it plays a critical role in maintaining cell wall integrity and resistance to osmotic stress . In bacterial cells, this compound is involved in the regulation of cell division and growth, as it is a key component of the cell wall structure . Furthermore, this compound can affect cell signaling pathways and gene expression by modulating the availability of alanine and its derivatives, which are essential for protein synthesis and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The binding of this compound to D-alanine-D-alanine ligase facilitates the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls . This process is essential for maintaining cell wall integrity and resistance to antibiotics such as vancomycin, which targets the D-alanyl-D-alanine terminus of peptidoglycan precursors . Additionally, this compound can inhibit or activate other enzymes involved in alanine metabolism, thereby influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of proteolytic enzymes . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its ability to maintain cell wall integrity and support bacterial growth . Prolonged exposure may also lead to adaptive changes in bacterial cells, such as increased resistance to antibiotics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal bacterial growth and cell wall synthesis . At high doses, it can lead to toxic effects, including disruption of cell wall integrity and inhibition of cell division . Threshold effects have been observed, where a specific concentration of this compound is required to achieve optimal cell wall synthesis and bacterial growth . Toxic or adverse effects at high doses may include cell lysis and increased susceptibility to environmental stressors .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of peptides and amino acids. It interacts with enzymes such as alanine racemase and D-alanine-D-alanine ligase, which are essential for the synthesis of the dipeptide . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the availability of alanine and its derivatives . These interactions highlight the importance of this compound in maintaining cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by its interactions with other biomolecules, which can affect its localization and accumulation . Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular functions and metabolic processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with enzymes and other biomolecules to exert its effects. In bacterial cells, this compound is primarily localized to the cytoplasm and cell wall, where it is involved in peptidoglycan synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanyl-DL-alanine can be synthesized through the condensation of two DL-alanine molecules. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, this compound can be produced using immobilized cells of Bacillus subtilis. The cells are immobilized using polyvinyl alcohol and calcium alginate, which enhances the degradation activity of L-alanine, leaving this compound as the primary product .

Chemical Reactions Analysis

Types of Reactions: DL-Alanyl-DL-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetaldehyde, substituted alanine derivatives, and alcohols.

Scientific Research Applications

DL-Alanyl-DL-alanine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its symmetrical structure and the presence of both D- and L-alanine. This makes it an ideal model compound for studying racemization and the effects of chirality on peptide bond formation and hydrolysis.

Properties

IUPAC Name

2-(2-aminopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862471
Record name Alanylalanine
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8
Record name DL-Alanyl-DL-alanine
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Record name Alanylalanine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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